molecular formula C9H10ClNO2S B11878137 Ethyl 2-((4-chloropyridin-2-yl)thio)acetate CAS No. 1346707-71-8

Ethyl 2-((4-chloropyridin-2-yl)thio)acetate

Cat. No.: B11878137
CAS No.: 1346707-71-8
M. Wt: 231.70 g/mol
InChI Key: RGKUZEZQHXSHOM-UHFFFAOYSA-N
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Description

Ethyl 2-((4-chloropyridin-2-yl)thio)acetate is a chemical compound with the molecular formula C9H10ClNO2S. It is known for its applications in various fields, including chemistry, biology, and industry. The compound features a pyridine ring substituted with a chlorine atom and a thioacetate group, making it a versatile molecule for synthetic and research purposes .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-((4-chloropyridin-2-yl)thio)acetate typically involves the reaction of 4-chloropyridine-2-thiol with ethyl bromoacetate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetonitrile or dimethylformamide (DMF) under reflux conditions. The product is then purified using standard techniques such as recrystallization or column chromatography .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to enhance the efficiency and yield of the reaction. The use of automated systems and optimized reaction conditions can further improve the scalability of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-((4-chloropyridin-2-yl)thio)acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 2-((4-chloropyridin-2-yl)thio)acetate has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacological tool.

    Industry: Utilized in the production of agrochemicals and other specialty chemicals.

Mechanism of Action

The mechanism of action of Ethyl 2-((4-chloropyridin-2-yl)thio)acetate involves its interaction with specific molecular targets and pathways. The compound’s thioacetate group can undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects. These effects may include inhibition of enzymes, modulation of receptor activity, or interference with cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

    Ethyl 2-(6-chloropyridin-3-yl)acetate: Similar structure but with the chlorine atom at a different position on the pyridine ring.

    Ethyl 2-(4-bromopyridin-2-yl)thio)acetate: Similar structure but with a bromine atom instead of chlorine.

    Ethyl 2-(4-methylpyridin-2-yl)thio)acetate: Similar structure but with a methyl group instead of chlorine.

Uniqueness

Ethyl 2-((4-chloropyridin-2-yl)thio)acetate is unique due to the specific positioning of the chlorine atom and the thioacetate group, which imparts distinct chemical reactivity and biological activity compared to its analogs. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

CAS No.

1346707-71-8

Molecular Formula

C9H10ClNO2S

Molecular Weight

231.70 g/mol

IUPAC Name

ethyl 2-(4-chloropyridin-2-yl)sulfanylacetate

InChI

InChI=1S/C9H10ClNO2S/c1-2-13-9(12)6-14-8-5-7(10)3-4-11-8/h3-5H,2,6H2,1H3

InChI Key

RGKUZEZQHXSHOM-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CSC1=NC=CC(=C1)Cl

Origin of Product

United States

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